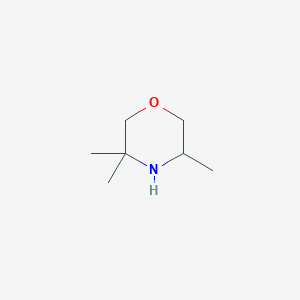
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole is an important intermediate in the synthesis of efficient sterilants . It is also known as 5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)PYRAZOLE .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the reaction of diazonium salt of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate in an organic solvent. The resulting product is then reacted with formaldehyde under the protection of inert gas. The final step involves a cyclization reaction with ammonia .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . The diazonium salt generated in the process immediately condenses with 2,3-dicyano ethyl propanoate, preventing the formation of hydrazone most effectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.09 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
120068-56-6 |
|---|---|
Formule moléculaire |
C13H9Cl2F3N4S |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfanylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C13H9Cl2F3N4S/c1-2-23-11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 |
Clé InChI |
BCUFJUKQRNLOQF-UHFFFAOYSA-N |
SMILES |
CCSC1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
SMILES canonique |
CCSC1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186019.png)
![6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3186021.png)





![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)


